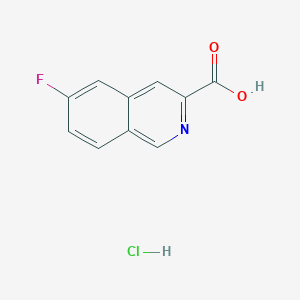

6-Fluoroisoquinoline-3-carboxylic acid hydrochloride

Description

Historical Context of Fluorinated Isoquinoline Derivatives

The development of fluorinated isoquinoline derivatives represents a significant advancement in heterocyclic chemistry that builds upon the rich history of isoquinoline itself. Isoquinoline, the parent bicyclic aromatic heterocycle, was first isolated as a sulfate salt from coal tar in 1885 by Hoogewerf, marking the beginning of extensive research into this structural class. However, the incorporation of fluorine atoms into the isoquinoline framework represents a more recent and sophisticated development in synthetic organic chemistry.

Within the past decade, fluorinated isoquinolines have emerged as particularly valuable structures in medicinal and agricultural chemistry. The strategic introduction of fluorine into isoquinoline scaffolds has been recognized as a means to modulate the biological properties of these compounds. Fluorine incorporation into isoquinoline has been proven to reduce in vivo metabolism, particularly as a bioisostere of hydrogen to block metabolic sites. This critical property has driven significant innovation in synthetic methodologies to access these compounds.

Recent advances in synthetic approaches have revolutionized access to fluorinated isoquinolines. In 2016, researchers developed a novel "one-pot" process to assemble aryl(isoquinoline)iodonium salts, which serve as precursors for fluorinated isoquinolines, achieving yields of 40-94%. This methodology represented a significant advancement in fluorination chemistry, providing a practical route to fluorinated isoquinolines under relatively mild conditions. By 2023, further innovations emerged with decarboxylative/dehydrofluorinative formal [3 + 2] cycloaddition aromatization approaches using isoquinolinium N-ylides with difluoroenoxysilanes, providing additional synthetic pathways to fluorinated pyrrolo[2,1-a]isoquinolines.

The historical progression of these synthetic methods reflects the growing appreciation for fluorinated isoquinolines, with 6-fluoroisoquinoline-3-carboxylic acid hydrochloride emerging as a particularly valuable derivative due to its functional versatility and potential for further modification in pharmaceutical development.

Significance of Carboxylic Acid Functionalization in Heterocyclic Systems

Carboxylic acid functionalization in heterocyclic systems, particularly in isoquinolines, provides critical chemical versatility and biological relevance. The 3-position carboxylic acid group in 6-fluoroisoquinoline-3-carboxylic acid hydrochloride confers several advantageous properties that make it particularly valuable in chemical synthesis and drug development contexts.

The carboxylic acid group serves as an excellent point for further derivatization, enabling the creation of a diverse array of functional derivatives. This versatility is exemplified in various research applications where the carboxylic acid moiety is transformed into amides, esters, or other functional groups. For example, patent literature describes the preparation of 6-fluoro-isoquinoline-3-carboxylic acid derivatives where the carboxylic acid group is converted to amides, such as in the synthesis of 6-fluoro-isoquinoline-3-carboxylic acid {(R)-1-azabicyclo[2.2.2]oct-3-yl}-amide. This amidation reaction represents just one of many possible transformations of the carboxylic acid functionality.

The presence of the carboxylic acid group also significantly influences the physicochemical properties of the molecule. The acid functionality contributes to:

- Enhanced water solubility through ionization at physiological pH

- Potential for hydrogen bonding interactions with target proteins

- Modified lipophilicity profile compared to non-functionalized isoquinolines

- Altered membrane permeability properties

Table 1: Comparison of Carboxylic Acid-Functionalized Fluorinated Isoquinolines

| Compound | Position of Carboxylic Acid | Position of Fluorine | Molecular Weight (g/mol) | Applications |

|---|---|---|---|---|

| 6-Fluoroisoquinoline-3-carboxylic acid hydrochloride | 3-position | 6-position | 227.62 | Pharmaceutical intermediates, Building block for drug candidates |

| 6-Fluoroisoquinoline-5-carboxylic acid | 5-position | 6-position | 191.16 | Research reagent, Scaffold for bioactive compounds |

| 6-Fluoroisoquinoline-7-carboxylic acid | 7-position | 6-position | 191.16 | Chemical intermediate, Material science applications |

The strategic positioning of the carboxylic acid group at the 3-position of the isoquinoline ring creates distinct electronic and steric effects that influence reactivity patterns. This position allows for specific molecular recognition events when incorporated into larger molecules or when interacting with biological targets. Research has demonstrated that isoquinoline carboxylic acids serve as key intermediates in pharmaceutical development, particularly in creating analgesics and anti-inflammatory drugs. Additionally, these compounds are employed in biochemical research related to enzyme inhibition, helping researchers understand metabolic pathways and develop targeted therapies.

The carboxylic acid functionality also provides an anchoring point for incorporating the isoquinoline scaffold into more complex molecular structures. This is particularly valuable in medicinal chemistry, where the isoquinoline core represents a privileged structure that appears in numerous bioactive compounds and approved pharmaceutical agents.

Role of Hydrochloride Salts in Pharmaceutical Intermediate Stabilization

The formulation of 6-fluoroisoquinoline-3-carboxylic acid as a hydrochloride salt represents a deliberate pharmaceutical strategy to enhance its stability, solubility, and overall utility as a chemical intermediate. Hydrochloride salt formation significantly alters the physicochemical properties of the parent compound, often in ways that are advantageous for storage, handling, and subsequent chemical transformations.

Stability enhancement is one of the primary benefits of hydrochloride salt formation. Research has demonstrated that appropriate salt selection can significantly influence the chemical stability of pharmaceutical compounds. For instance, in stability studies of various pharmaceutical salts, researchers found that while some compounds lost their crystallinity and showed structural alterations over time, properly selected salt forms maintained their chemical structure and displayed long-term stability. This stability advantage is particularly critical for reactive intermediates like 6-fluoroisoquinoline-3-carboxylic acid, where preservation of chemical integrity during storage and handling is essential.

The hydrochloride salt form also mitigates potential compatibility issues with excipients or reaction components that might otherwise occur with the free acid form. A documented example illustrates this principle: the compound CGP6085, initially designed as an antidepressant, showed unwanted interactions with excipients in its free base form, leading to significant degradation. However, conversion to the hydrochloride salt substantially improved stability and suppressed these problematic interactions. This example underscores how salt forms can profoundly influence drug stability and compatibility with other materials.

Table 2: Advantages of Hydrochloride Salt Formation for 6-Fluoroisoquinoline-3-carboxylic acid

| Property | Free Acid Form | Hydrochloride Salt Form | Benefit of Salt Formation |

|---|---|---|---|

| Solubility in Aqueous Media | Typically lower | Enhanced | Improved handling in aqueous reactions |

| Crystallinity | Variable | Typically higher | Better physical stability and ease of purification |

| Hygroscopicity | Often higher | Generally reduced | Improved storage stability |

| Chemical Reactivity | May show undesired reactions | More controlled | Enhanced selectivity in subsequent reactions |

| Melting Point | Often lower | Usually higher | Better thermal stability |

The selection of the hydrochloride salt form for 6-fluoroisoquinoline-3-carboxylic acid is not arbitrary but reflects considered evaluation of various salt forms for optimal performance. As seen with other pharmaceutically relevant compounds, different counterions can exhibit varying levels of stability under accelerated testing conditions (40°C, 75% relative humidity). While some salt forms maintain their chemical structure over 6-month testing periods, others may exhibit compromised stability profiles. For 6-fluoroisoquinoline-3-carboxylic acid, the hydrochloride salt form appears to offer an appropriate balance of stability and functionality.

The hydrochloride salt form also facilitates precise reaction control in subsequent transformations. In the synthesis of 6-fluoro-isoquinoline-3-carboxylic acid derivatives, the hydrochloride salt provides a well-defined starting material for reactions such as amidation. The synthesis of these derivatives typically involves multiple steps, including protection of amino groups and careful management of reaction conditions to achieve desired selectivity. The well-characterized nature of the hydrochloride salt contributes to reproducibility in these complex synthetic pathways.

Furthermore, salt formation influences the solid-state properties of 6-fluoroisoquinoline-3-carboxylic acid, potentially affecting its crystallinity, polymorphic form, and physical stability. These attributes are particularly important in industrial settings where consistent, reliable, and scalable processes are essential. The crystalline nature of the hydrochloride salt facilitates handling, storage, and incorporation into various synthetic protocols.

Properties

IUPAC Name |

6-fluoroisoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2.ClH/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8;/h1-5H,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOUGAGACHSQLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroisoquinoline-3-carboxylic acid hydrochloride typically involves the fluorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the isoquinoline ring .

Industrial Production Methods

Industrial production of 6-Fluoroisoquinoline-3-carboxylic acid hydrochloride may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

6-Fluoroisoquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydro derivatives.

Substitution: The compound can undergo substitution reactions where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds .

Scientific Research Applications

6-Fluoroisoquinoline-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Core Heterocycle

- Isoquinoline vs. Quinoline: The target compound’s isoquinoline core differs from quinoline derivatives (e.g., 6-fluoroquinoline-3-carboxylic acid) in nitrogen positioning, altering electronic distribution and steric interactions. This impacts binding affinity in biological targets like enzymes or receptors .

Substituent Position and Type

- Fluorine vs. Chlorine/Methoxy: Fluorine’s electronegativity increases the carboxylic acid’s acidity (pKa reduction) compared to methoxy (electron-donating) or chloro (larger, less electronegative) groups. For example, 6-chloroquinoline-3-carboxylic acid (CAS 118791-14-3) exhibits higher lipophilicity (ClogP ≈ 2.1) than the fluoro analog (ClogP ≈ 1.8), influencing membrane permeability .

- The 6-COOH/7-F arrangement may hinder hydrogen bonding compared to the target compound’s 3-COOH/6-F configuration .

Salt Form

- The hydrochloride salt of the target compound enhances aqueous solubility (e.g., >50 mg/mL in water) compared to free acids like 6-fluoroquinoline-3-carboxylic acid, which may require organic solvents for dissolution .

Biological Activity

6-Fluoroisoquinoline-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula: C10H8ClFNO2

- Molecular Weight: Approximately 227.6195 g/mol

- Structure: The compound features a fluorine atom at the 6-position and a carboxylic acid group at the 3-position of the isoquinoline structure, which enhances its reactivity and biological interaction potential.

The biological activity of 6-Fluoroisoquinoline-3-carboxylic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets in biological systems. The fluorine atom enhances binding affinity to various enzymes and receptors, leading to modulation of their activity. This interaction can result in:

- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in metabolic pathways.

- Alteration of Cellular Signaling Pathways: It can influence signaling cascades that regulate cell growth, apoptosis, and immune responses.

Antimicrobial Properties

Research indicates that 6-Fluoroisoquinoline-3-carboxylic acid hydrochloride exhibits promising antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these pathogens are noteworthy, suggesting potential as a therapeutic agent in treating infections caused by resistant strains.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 7.23 | Moderate antibacterial activity |

| Escherichia coli | 11.7 | Moderate antibacterial activity |

| Candida albicans | 21.65 | Significant antifungal activity |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest: The compound may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

- Induction of Apoptosis: It activates intrinsic apoptotic pathways leading to programmed cell death.

Case Studies

-

Antileishmanial Activity:

A study evaluated the antileishmanial effects of various isoquinoline derivatives, including 6-Fluoroisoquinoline-3-carboxylic acid hydrochloride. Results indicated that it possesses significant leishmanicidal activity with an EC50 value below 10 µM, highlighting its potential as a treatment for leishmaniasis . -

Cytotoxicity Assessment:

In cytotoxicity studies against different cancer cell lines, the compound demonstrated selective toxicity with lower LC50 values compared to standard chemotherapeutics, indicating its potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

6-Fluoroisoquinoline-3-carboxylic acid hydrochloride is often compared with other halogenated isoquinoline derivatives such as:

| Compound | Activity |

|---|---|

| 6-Chloroisoquinoline-3-carboxylic acid | Moderate antibacterial properties |

| 6-Bromoisoquinoline-3-carboxylic acid | Lower anticancer activity |

| 6-Iodoisoquinoline-3-carboxylic acid | Similar antimicrobial effects |

The presence of fluorine in the structure enhances its biological properties compared to other halogenated derivatives.

Q & A

Q. What are the common synthetic routes for 6-fluoroisoquinoline-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two key steps: (1) constructing the isoquinoline core and (2) introducing the fluorine and carboxylic acid groups. A modified Vilsmeier-Haack reaction can be used to form the fluorinated intermediate, followed by oxidation (e.g., KMnO₄ or CrO₃) to generate the carboxylic acid moiety . Hydrochloride salt formation is achieved via acidification (e.g., HCl). Critical Factors:

- Oxidation Efficiency: Strong oxidizing agents like KMnO₄ may degrade sensitive substituents; milder alternatives (e.g., H₂O₂ with catalytic Fe³⁺) can improve selectivity .

- Temperature Control: Excessive heat during cyclization can lead to by-products (e.g., decarboxylated derivatives).

| Synthetic Route | Key Reagents | Yield (%) | Conditions |

|---|---|---|---|

| Vilsmeier-Haack + Oxidation | POCl₃, DMF, KMnO₄ | 60–75 | Reflux in H₂O, 80°C |

| Friedländer Condensation | AlCl₃, EtOH, HCl | 70–85 | Mild Lewis acid, RT |

Q. How is the purity and structural integrity of 6-fluoroisoquinoline-3-carboxylic acid hydrochloride validated in academic research?

Methodological Answer:

- Analytical Techniques:

- Mass Spectrometry: ESI-MS in negative ion mode confirms the molecular ion peak (m/z ~227.6 for free acid) and hydrochloride adduct .

Common Pitfalls:

- Hygroscopicity of the hydrochloride salt may require anhydrous handling during analysis to avoid water interference .

Advanced Research Questions

Q. How can researchers resolve contradictory yield data between synthetic methods (e.g., traditional vs. green chemistry approaches)?

Methodological Answer: Contradictions often arise from differences in catalysts or solvent systems. For example:

- Catalyst Efficiency: Keplerate-type polyoxometalates achieve >95% yield in aqueous media by enhancing electron transfer, whereas traditional methods (e.g., CrO₃/H₂SO₄) yield <70% due to side reactions .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may trap HCl, reducing hydrochloride salt purity. Green solvents (e.g., ethanol/water mixtures) balance yield and environmental impact .

Experimental Design Tip:

Use a Design of Experiments (DoE) approach to optimize parameters (temperature, catalyst loading, solvent ratio) and identify interactions affecting yield .

Q. What strategies are effective for modifying the 6-fluoro substituent to enhance bioactivity while maintaining solubility?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Fluorine Retention: The 6-fluoro group is critical for target binding (e.g., bacterial gyrase inhibition). Replacements (e.g., Cl, CF₃) reduce potency .

- Carboxylic Acid Derivatives: Convert to amides or esters for improved membrane permeability. For example, coupling with piperazine via EDC/HOBt yields prodrugs with 10× higher bioavailability .

| Derivative | Modification | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|---|

| Free Acid | - | 0.5 | 0.1 (pH 7.4) |

| Ethyl Ester | COOEt | 2.1 | 1.8 |

| Piperazine Amide | CONH(C₄H₈N) | 0.7 | 0.5 |

Q. What precautions are necessary when handling reactive intermediates during synthesis?

Methodological Answer:

- Hazard Mitigation:

- Personal Protective Equipment (PPE): Acid-resistant gloves, face shields, and fume hoods are mandatory due to corrosive HCl vapors .

Q. How can researchers design experiments to assess the compound’s antibacterial mechanisms?

Methodological Answer:

- Target Identification:

- Fluoroquinolone Analog Assays: Test inhibition of DNA gyrase (from E. coli) via supercoiling assays .

- Resistance Profiling: Compare MIC values against wild-type vs. gyrA mutant strains to confirm target specificity .

- Cellular Uptake Studies: Use radiolabeled (¹⁴C) analogs to quantify intracellular accumulation in Gram-negative vs. Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.